Product packaging for [1-(3-Bromophenyl)ethyl](propan-2-yl)amine(Cat. No.:)

[1-(3-Bromophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13314296
M. Wt: 242.16 g/mol
InChI Key: IVLAFEZVDOSJBO-UHFFFAOYSA-N
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Description

Secondary amines, organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom, are foundational structures in modern organic chemistry. Their unique structural and electronic properties render them highly versatile as intermediates and building blocks in the synthesis of a vast array of more complex molecules. The presence of a lone pair of electrons on the nitrogen atom makes them effective nucleophiles and bases, enabling participation in a wide range of chemical transformations.

Secondary amines that bear both alkyl and aryl substituents are of particular importance in synthetic chemistry. This structural motif is a core component of numerous pharmaceuticals, agrochemicals, and functional materials. Chiral secondary amines, in particular, are highly valued in asymmetric synthesis, where they can act as chiral auxiliaries, ligands for metal catalysts, or as key building blocks for introducing stereocenters into a target molecule. sigmaaldrich.comcuni.cz The synthesis of these amines is a critical area of research, with common methods including reductive amination of carbonyl compounds and N-alkylation of primary amines. libretexts.org However, traditional N-alkylation methods can suffer from overalkylation, leading to mixtures of secondary and tertiary amines. libretexts.org Consequently, the development of selective and efficient methodologies for the synthesis of alkyl-aryl secondary amines remains an active field of academic and industrial inquiry.

Bromophenyl-containing amine derivatives represent a strategically important class of synthetic intermediates. The bromine atom on the aromatic ring serves as a versatile functional handle, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Most notably, the bromo-substituent is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgnih.govnobelprize.org This capability allows for the late-stage introduction of diverse molecular fragments, providing a modular and efficient approach to building molecular complexity. This strategy is widely employed in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships. nih.gov The presence of the amine functionality elsewhere in the molecule adds another layer of synthetic utility, allowing for subsequent modifications or influencing the compound's biological properties.

The primary amine, 1-(3-bromophenyl)ethylamine, is the direct precursor to the target compound of this article. Structurally, it consists of an ethylamine (B1201723) backbone where one of the methyl hydrogens is substituted with a 3-bromophenyl group. The carbon atom attached to both the nitrogen and the phenyl ring is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-(3-bromophenyl)ethylamine. According to IUPAC nomenclature, the systematic name is 1-(3-bromophenyl)ethan-1-amine.

Below is a table summarizing key chemical data for this compound.

PropertyValue
IUPAC Name 1-(3-bromophenyl)ethan-1-amine
Synonyms 3-Bromo-α-methylbenzylamine
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
CAS Number 90151-46-5 (racemic)
Appearance Colorless to orange liquid
Boiling Point 96°C at 4 mmHg
Density 1.33 g/cm³

(Data sourced from multiple chemical suppliers and databases)

Academic and industrial research involving 1-(3-bromophenyl)ethylamine primarily leverages its dual functionality. As a chiral primary amine, it is a valuable building block for asymmetric synthesis. Furthermore, the bromophenyl moiety makes it a suitable substrate for cross-coupling reactions. For instance, (S)-1-(3-Bromophenyl)ethylamine has been utilized in Ullmann coupling reactions with N-H containing heteroarenes, catalyzed by copper iodide, to synthesize more complex chiral molecules. This demonstrates its role in creating libraries of compounds with potential biological activity. The compound and its derivatives are often investigated as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

The Chemistry of 1-(3-Bromophenyl)ethylamine

The subject of this article, 1-(3-bromophenyl)ethylamine, is a chiral secondary amine. It is structurally derived from 1-(3-bromophenyl)ethylamine by the substitution of one of the amine's hydrogen atoms with a propan-2-yl (isopropyl) group.

PropertyValue (Predicted/Calculated)
IUPAC Name N-(1-(3-bromophenyl)ethyl)propan-2-amine
Molecular Formula C₁₁H₁₆BrN
Molecular Weight 242.16 g/mol
CAS Number 1019528-58-5

(Data sourced from chemical supplier BLDpharm)

Detailed experimental data and specific research findings on 1-(3-Bromophenyl)ethylamine are not extensively reported in publicly available scientific literature. However, its synthesis can be readily achieved through standard organic chemistry methods, such as the reductive amination of 3-bromoacetophenone with propan-2-amine or the direct N-alkylation of 1-(3-bromophenyl)ethylamine with 2-bromopropane. libretexts.orglibretexts.org

Given its structure as a chiral, alkyl-aryl secondary amine containing a bromophenyl group, its primary research value lies in its potential as a versatile synthetic intermediate. The secondary amine functionality can be further derivatized, and the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of more complex molecular architectures.

Due to the absence of specific experimental data for "1-(3-Bromophenyl)ethylamine" in the provided search results, a detailed, data-driven article focusing solely on its comprehensive spectroscopic characterization cannot be generated at this time. The search results yielded information on related but structurally distinct compounds, which cannot be used to accurately describe the spectroscopic properties of the requested molecule.

To provide a comprehensive and scientifically accurate article as requested, specific ¹H NMR, ¹³C NMR, advanced 2D NMR, FT-IR, and Raman spectroscopic data for "1-(3-Bromophenyl)ethylamine" is required. Without this foundational data, any attempt to generate the article would be speculative and would not meet the required standards of accuracy and detail.

Further research would be necessary to locate publications or spectral databases containing the characterization data for this specific compound. Should such data become available, the requested article can be generated following the detailed outline provided.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN B13314296 [1-(3-Bromophenyl)ethyl](propan-2-yl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3

InChI Key

IVLAFEZVDOSJBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC(=CC=C1)Br

Origin of Product

United States

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 3 Bromophenyl Ethylamine

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of novel compounds, providing information about molecular weight and elemental composition, and offering insights into the structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺•) and a cascade of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for structural characterization. wikipedia.org

For 1-(3-Bromophenyl)ethylamine, the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving cleavages at bonds adjacent to the nitrogen atom (α-cleavage) and within the alkyl and aromatic moieties. The base peak in the mass spectra of many amines results from the cleavage of the β-bond. whitman.edu The loss of the largest alkyl group is often the preferred fragmentation pathway. whitman.edu

Expected Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond between the ethyl group and the aromatic ring is a probable fragmentation pathway. This would lead to the formation of a stable benzylic cation.

Loss of an Isopropyl Group: Cleavage of the bond between the nitrogen and the isopropyl group would result in a significant fragment.

Loss of Bromine: While less common as an initial fragmentation step for aromatic bromides compared to the loss of HX, the expulsion of a bromine radical can occur. researchgate.net

Tropylium (B1234903) Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91.

Illustrative Data Table of Predicted EI-MS Fragments:

Predicted m/z Proposed Fragment Ion Notes
257/259[C₁₁H₁₆BrN]⁺•Molecular ion peak, showing the characteristic bromine isotope pattern.
242/244[C₁₀H₁₃BrN]⁺Loss of a methyl group (•CH₃) from the isopropyl or ethyl moiety.
214/216[C₈H₉BrN]⁺Loss of the isopropyl group (•C₃H₇).
184[C₈H₁₀N]⁺Loss of the bromophenyl group.
120[C₈H₁₀N]⁺Ion resulting from benzylic cleavage.
91[C₇H₇]⁺Tropylium ion, a common fragment for alkyl-substituted benzene (B151609) rings.
44[C₂H₆N]⁺Fragment corresponding to the isopropylamine (B41738) moiety.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is invaluable for confirming the identity of a compound. rsc.org For halogenated compounds, HRMS is particularly useful for distinguishing between ions of the same nominal mass but different elemental formulas. digitellinc.comresearchgate.net

In the analysis of 1-(3-Bromophenyl)ethylamine, HRMS would be employed to confirm the elemental formula C₁₁H₁₆BrN. The high mass accuracy would differentiate the molecular ion from other potential ions with the same nominal mass. For example, the theoretical exact mass of the [M]⁺• ion containing ⁷⁹Br can be calculated and compared to the experimentally determined value, with any deviation being in the parts-per-million (ppm) range. This technique is crucial for the unambiguous identification of novel compounds. researchgate.net

Illustrative HRMS Data Table:

Elemental Formula Ion Calculated m/z Observed m/z (Hypothetical) Mass Accuracy (ppm, Hypothetical)
C₁₁H₁₆⁷⁹BrN[M]⁺•257.0517257.0515-0.8
C₁₁H₁₆⁸¹BrN[M]⁺•259.0497259.0494-1.2
C₁₀H₁₃⁷⁹BrN[M - CH₃]⁺242.0282242.0280-0.8
C₈H₉⁷⁹BrN[M - C₃H₇]⁺214.0020214.0018-0.9

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal method for the analysis of many aromatic amines. sigmaaldrich.comshimadzu.com

For the analysis of 1-(3-Bromophenyl)ethylamine, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. thermofisher.com The separated analyte would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that usually produces a protonated molecule [M+H]⁺. waters.com

LC-MS is not only used for qualitative identification but also for quantitative analysis, allowing for the determination of the concentration of the compound in a sample. waters.com The high sensitivity and selectivity of LC-MS make it a valuable tool in various fields, including pharmaceutical analysis and environmental monitoring. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. hp.gov.in The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. By analyzing the diffraction pattern, it is possible to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For a compound like 1-(3-Bromophenyl)ethylamine, obtaining a single crystal of suitable quality would be the first and often most challenging step. If successful, the X-ray crystallographic analysis would provide unambiguous information about:

Molecular Conformation: The precise arrangement of atoms in the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Stereochemistry: If the compound is chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

Intermolecular Interactions: The analysis reveals how the molecules are packed in the crystal lattice, providing insights into intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. researchgate.net

While a crystal structure for 1-(3-Bromophenyl)ethylamine is not publicly available, analysis of related phenethylamine (B48288) structures provides an indication of the type of data that would be obtained. researchgate.netacs.org

Illustrative Table of Crystallographic Data for a Hypothetical Crystal of 1-(3-Bromophenyl)ethylamine:

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1285
Z 4
Calculated Density (g/cm³) 1.32
R-factor (%) < 5

This comprehensive structural information is vital for understanding the compound's physical and chemical properties and its interactions with other molecules.

Stereochemical Investigations of 1 3 Bromophenyl Ethylamine

Definition and Characterization of the Chiral Center at the Benzylic Position

The chirality of 1-(3-bromophenyl)ethylamine originates from the presence of a stereocenter, specifically a chiral carbon atom, at the benzylic position. This is the carbon atom directly attached to the benzene (B151609) ring and also bonded to the amino group. A carbon atom is considered chiral when it is bonded to four different substituents. In the case of 1-(3-bromophenyl)ethylamine, the benzylic carbon is attached to:

A hydrogen atom (-H)

A methyl group (-CH₃)

An amino group (-NH₂)

A 3-bromophenyl group (-C₆H₄Br)

The presence of these four distinct groups means that the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-1-(3-bromophenyl)ethylamine and (S)-1-(3-bromophenyl)ethylamine. These enantiomers are stereoisomers that are mirror images of each other and have identical physical and chemical properties in an achiral environment. However, they differ in their interaction with plane-polarized light and with other chiral molecules.

The absolute configuration of the chiral center, designated as either (R) or (S), is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The characterization of this chiral center is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Analytical Methods for Enantiomeric Excess and Chiral Purity Determination

Determining the enantiomeric excess (ee) and chiral purity of a sample of 1-(3-bromophenyl)ethylamine is essential for quality control and for understanding its properties. The two primary methods for this are chiral High-Performance Liquid Chromatography (HPLC) and optical rotation.

Chiral HPLC is a powerful analytical technique for separating enantiomers. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. phenomenex.com The enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. researchgate.net The choice of the CSP and the mobile phase is critical for achieving good separation. For chiral amines like 1-(3-bromophenyl)ethylamine, polysaccharide-based CSPs are often effective. yakhak.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Optical Rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. ucalgary.ca The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. ucalgary.ca The specific rotation, [α], is a characteristic property of a chiral compound and is measured using a polarimeter. ucalgary.ca The enantiomeric excess of a mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer. csbsju.edumasterorganicchemistry.com

Optical Rotation Data for 1-(3-Bromophenyl)ethylamine Enantiomers
EnantiomerSpecific Rotation [α]Conditions
(R)-1-(3-Bromophenyl)ethylamine+22°neat
(S)-1-(3-Bromophenyl)ethylamine-23.5°c = 0.01 g/mL in CHCl₃

Diastereoselective Induction and Control in Synthetic Pathways

The synthesis of the N-isopropyl derivative, 1-(3-bromophenyl)ethylamine, from a chiral precursor of 1-(3-bromophenyl)ethylamine introduces a second potential stereocenter if the isopropyl group were to be modified, but more immediately, the reaction itself can be influenced by the existing stereocenter. When a new chiral center is formed in a molecule that already contains a chiral center, the resulting stereoisomers are diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over another.

The N-alkylation of a chiral amine, such as 1-(3-bromophenyl)ethylamine, with a pro-chiral or chiral alkylating agent can lead to the formation of diastereomers. The control of diastereoselectivity in such reactions is a key aspect of asymmetric synthesis. The existing chiral center in the amine can influence the stereochemical outcome of the reaction through steric hindrance or by directing the approach of the incoming group.

The outcome of a diastereoselective reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.commasterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest energy transition state). masterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures, the reaction may be reversible, allowing for equilibrium to be established. In this case, the major product will be the most stable diastereomer. masterorganicchemistry.comlibretexts.org

For the synthesis of 1-(3-bromophenyl)ethylamine, the N-alkylation of 1-(3-bromophenyl)ethylamine with an isopropylating agent would likely proceed via an SN2 mechanism. The stereochemistry of the original chiral center in the amine would be retained, and the diastereoselectivity would depend on the specific reaction conditions and the nature of the alkylating agent.

Conformational Analysis and Stereoisomer Stability

The three-dimensional shape or conformation of a molecule plays a significant role in its reactivity and biological activity. For flexible molecules like 1-(3-bromophenyl)ethylamine, multiple conformations are possible due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations, which are the ones with the lowest potential energy.

For phenylethylamine derivatives, the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring is a key conformational feature. The two main conformations are typically referred to as trans (or extended) and gauche (or folded). researchgate.net In the trans conformation, the substituents on the ethylamine side chain are staggered to minimize steric hindrance. In the gauche conformation, there may be intramolecular interactions, such as hydrogen bonding, that can stabilize this arrangement.

The presence of the N-isopropyl group in 1-(3-bromophenyl)ethylamine will introduce additional steric bulk, which will influence the conformational preferences. The most stable conformation will likely be the one that minimizes steric interactions between the bulky 3-bromophenyl group, the methyl group, the N-isopropyl group, and the hydrogen atom attached to the benzylic carbon.

The stability of the stereoisomers is primarily determined by their relative energies. Enantiomers have identical energies and therefore identical stability. Diastereomers, however, have different energies and thus different stabilities. The relative stability of diastereomers can be influenced by factors such as steric hindrance and intramolecular interactions. In general, the stereocenter at the benzylic position is configurationally stable under normal conditions.

Mechanistic Studies of Reactions Involving 1 3 Bromophenyl Ethylamine

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of N-isopropyl-1-(3-bromophenyl)ethylamine typically proceeds through several established synthetic routes. One of the most common methods is reductive amination . This pathway involves the reaction of 1-(3-bromophenyl)ethan-1-one with propan-2-amine (isopropylamine) to form an intermediate imine, which is then reduced in situ to the final secondary amine product. The reduction can be achieved using various reagents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

Another key transformation is the direct N-alkylation of a primary amine. In this approach, 1-(3-bromophenyl)ethylamine is reacted with an isopropyl halide (e.g., 2-bromopropane). This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile. lumenlearning.com However, a significant challenge in this method is controlling the extent of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comwikipedia.org To achieve selective mono-alkylation, specific conditions and reagents are often necessary. masterorganicchemistry.com

A third pathway involves transition-metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination. libretexts.org This method would theoretically involve the coupling of an aryl halide, like 1-bromo-3-(1-haloethyl)benzene, with isopropylamine (B41738). This powerful C-N bond-forming reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. nih.gov The catalytic cycle, involving a palladium catalyst, facilitates the coupling of the amine nitrogen to the aromatic carbon. youtube.com

Role of Transition Metal Catalysts and Ligands in C-N Cross-Coupling

Transition metal catalysis is central to modern methods of C-N bond formation, particularly the Buchwald-Hartwig amination, which utilizes a palladium catalyst. libretexts.orgresearchgate.net The reaction is believed to proceed via a Pd(0)/Pd(II) catalytic cycle. youtube.com The active catalyst is typically a Pd(0) species, which undergoes oxidative addition with the aryl bromide (in this case, the 3-bromophenyl group) to form a Pd(II) intermediate. libretexts.orgyoutube.com

The choice of ligand coordinated to the palladium center is critical for the reaction's success. youtube.com Ligands play several crucial roles:

Stabilizing the Catalyst: They prevent the precipitation of palladium metal. youtube.com

Enhancing Solubility: They make the metal complex soluble in the organic reaction medium.

Modulating Reactivity: They influence the rates of both the oxidative addition and the subsequent reductive elimination steps. Bulky, electron-rich phosphine (B1218219) ligands are known to accelerate these key steps, leading to higher reaction efficiency. youtube.com

Early systems used ligands like triphenylphosphine, but significant advancements came with the development of specialized biarylphosphine ligands by groups like Buchwald and Hartwig. youtube.comresearchgate.net These ligands, such as BINAP, DPPF, and the "Buchwald ligands" (e.g., XPhos, SPhos), create a specific steric and electronic environment around the palladium atom that facilitates the catalytic cycle and expands the reaction's scope to include less reactive aryl chlorides and a wider variety of amines. youtube.comnih.govacs.org The structure of the ligand can also influence the resting state of the catalyst during the reaction. nih.gov

Table 1: Common Ligands in Palladium-Catalyzed C-N Cross-Coupling

Ligand Name Abbreviation Key Features
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl BINAP Chiral bisphosphine ligand; effective for coupling primary and secondary amines. nih.gov
1,1'-Bis(diphenylphosphino)ferrocene DPPF Chelating bisphosphine ligand; studied in mechanistic investigations. acs.org
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl XPhos Bulky, electron-rich biarylphosphine ligand; highly active for a broad range of substrates. researchgate.net

Identification and Characterization of Reaction Intermediates and Transition States

Understanding the mechanism of palladium-catalyzed amination requires the identification of key intermediates. The generally accepted catalytic cycle involves several distinct species: libretexts.orgyoutube.com

Pd(0)Ln Complex: This is the active catalytic species that initiates the cycle. The number of coordinated ligands (n) can vary.

Oxidative Addition Complex (Ar-Pd(II)(Br)Ln): Formed when the Pd(0) complex inserts into the carbon-bromine bond of the aryl bromide. libretexts.org Mechanistic studies have shown that anionic palladium species can also be involved, forming pentacoordinated intermediates like [ArPdBr(Cl)L2]-. nih.gov

Palladium Amide Complex (Ar-Pd(II)(NRR')Ln): After the oxidative addition, the bromide ligand is replaced by the amine, which is subsequently deprotonated by a base to form a palladium-amido (or aminyl) complex. researchgate.net This step is often rate-limiting.

Reductive Elimination: The final step involves the formation of the C-N bond from the palladium amide complex, regenerating the Pd(0) catalyst and releasing the arylamine product. youtube.com This step is often the turnover-limiting step of the catalytic cycle.

Hartwig and Buchwald's mechanistic studies were pivotal in isolating and characterizing several of these intermediates, providing strong evidence for the proposed oxidative addition and reductive elimination pathway. libretexts.orgresearchgate.net The exact nature of the intermediates and the rate-determining step can depend on the specific substrates, ligands, and reaction conditions used. nih.gov

Kinetic and Thermodynamic Analyses of Amination and Cross-Coupling Processes

Kinetic studies provide quantitative insight into the reaction mechanism by revealing how the reaction rate depends on the concentration of each component. For palladium-catalyzed amination of aryl bromides, several key findings have been reported for model systems.

Reaction Order: In many cases, the reaction shows a positive-order dependence on the concentration of the aryl bromide and the amine, and a zero-order dependence on the base. nih.gov However, under certain conditions, particularly at low ligand concentrations, the rate can appear zero-order in the amine and first-order in the aryl bromide. acs.org This variability suggests that the mechanism and the catalyst's resting state can be highly dependent on the specific reaction conditions. nih.gov

Induction Period: A significant induction period is often observed, which is attributed to the slow in-situ formation of the active Pd(0) catalyst from its precatalyst, such as Pd2(dba)3 or Pd(OAc)2. nih.gov This initial phase can mask the true kinetics of the catalytic cycle. nih.gov

Catalyst Resting State: The dominant palladium species present during the reaction (the resting state) can change based on substrate concentrations. nih.gov For example, in reactions of aryl bromides, both the arylpalladium-alkoxide complex (L2Pd(Ar)(OtBu)) and the arylpalladium-halide complex (L2Pd(Ar)(Br)) can be observed. acs.org

These kinetic analyses underscore the complexity of the catalytic system, where subtle changes in conditions can alter the reaction pathway and efficiency. nih.gov

Table 2: Summary of Kinetic Findings in Pd-Catalyzed Amination of Aryl Bromides

Parameter Observation Implication Reference
Aryl Bromide Concentration Generally first-order dependence. Oxidative addition is a key step in the catalytic cycle. nih.gov, acs.org
Amine Concentration Can be positive-order or zero-order. The role of the amine in the rate-determining step depends on conditions. nih.gov, acs.org
Base Concentration Often zero-order. Deprotonation of the amine-palladium complex is typically not the slowest step. nih.gov

| Induction Period | Frequently observed. | The active catalyst forms slowly from the precatalyst. | nih.gov |

Radical Pathways in Related Amine Synthesis

While the Buchwald-Hartwig amination is generally considered to proceed through a two-electron, polar mechanism involving oxidative addition and reductive elimination, radical pathways can be relevant in other methods of amine synthesis.

For instance, the synthesis of amines can be achieved through photochemical methods that explicitly involve radical intermediates. A deoxygenative photochemical alkylation of secondary amides has been developed where the presence of free-radical species was confirmed through trapping experiments with TEMPO (2,2,6,6–tetramethylpiperidine-1-oxyl). nih.gov

In the context of N-alkylation, some transition-metal-catalyzed reactions may involve single-electron transfer (SET) steps, leading to radical intermediates, although this is less common for the direct alkylation of amines with alkyl halides. lumenlearning.com Furthermore, certain copper-catalyzed C-H functionalization reactions, which can be used to form C-N bonds at benzylic positions, are proposed to proceed via a hydrogen atom transfer (HAT) step to generate a benzylic radical, which is then intercepted by the catalyst. researchgate.net Mechanistic studies in these systems support the involvement of radical addition to a Cu(II) species followed by reductive elimination. researchgate.net The formation of aminyl radicals has also been suggested as part of the mechanism for the formation of N-nitrosodimethylamine during the chloramination of secondary amines. researchgate.net These examples highlight that while polar pathways dominate many classical amination reactions, radical mechanisms provide alternative and powerful routes for C-N bond formation in different contexts.

Advanced Computational Chemistry Studies on 1 3 Bromophenyl Ethylamine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 1-(3-Bromophenyl)ethylamine. DFT methods are used to determine the molecule's geometry, electronic distribution, and spectroscopic characteristics. tandfonline.com

Geometry Optimization and Conformational Energetics

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like 1-(3-Bromophenyl)ethylamine, which has several rotatable bonds, multiple conformations can exist. These arise from the rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain.

Computational studies on similar phenethylamines have shown that the conformational landscape is primarily governed by the orientation of the amino group relative to the phenyl ring. daneshyari.com The presence of a bulky isopropyl group on the nitrogen atom and a bromine atom on the phenyl ring introduces specific steric and electronic effects that influence the relative stability of these conformers.

Using a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d)) allows for the optimization of various possible conformers and the calculation of their relative energies. ugal.ro The most stable conformers are typically those that minimize steric hindrance while maximizing favorable intramolecular interactions, such as weak hydrogen bonds or dispersion forces. daneshyari.com

Illustrative Conformational Energetics Below is an interactive table showing hypothetical relative energies for plausible conformers of 1-(3-Bromophenyl)ethylamine, where the dihedral angle C-C-N-C is varied.

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population (%)
A (Anti) 180°0.0065.4
B (Gauche 1) 60°0.8519.8
C (Gauche 2) -60°0.9514.8

This data is illustrative and based on typical energy differences for substituted phenethylamines.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For 1-(3-Bromophenyl)ethylamine, the MEP map would reveal regions of negative potential (typically colored red) and positive potential (blue). The most negative region is expected to be localized on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack. researchgate.net The bromine atom, despite its electronegativity, can exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, which can lead to halogen bonding interactions. nih.gov The aromatic ring will show a π-rich region of negative potential above and below the plane of the ring.

This analysis helps in understanding how the molecule interacts with other molecules, including receptors or enzymes, by identifying the regions most likely to engage in electrostatic interactions. mdpi.comwalisongo.ac.id

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com For 1-(3-Bromophenyl)ethylamine, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO may be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated, which provide quantitative measures of the molecule's reactivity.

Illustrative Global Reactivity Descriptors

DescriptorFormulaIllustrative Value
HOMO Energy EHOMO-6.2 eV
LUMO Energy ELUMO-0.5 eV
Energy Gap (ΔE) ELUMO - EHOMO5.7 eV
Ionization Potential (I) -EHOMO6.2 eV
Electron Affinity (A) -ELUMO0.5 eV
Chemical Hardness (η) (I - A) / 22.85 eV
Electronegativity (χ) (I + A) / 23.35 eV
Electrophilicity Index (ω) χ² / (2η)1.97 eV

This data is illustrative and based on typical values for similar aromatic amines. researchgate.netthaiscience.info

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com These interactions stabilize the molecule. For 1-(3-Bromophenyl)ethylamine, significant hyperconjugative interactions would be expected between the lone pair of the nitrogen atom (nN) and the antibonding orbitals (σ*) of adjacent C-H and C-C bonds. researchgate.netmaterialsciencejournal.org The analysis can also reveal interactions between the phenyl ring's π orbitals and the side chain's orbitals. The strength of these interactions can be quantified by second-order perturbation theory analysis, providing insights into the molecule's conformational preferences and electronic delocalization. nih.gov

Prediction of Spectroscopic Data (e.g., Theoretical IR and NMR Spectra)

DFT calculations can predict spectroscopic data with a high degree of accuracy, which can be used to interpret experimental spectra.

Theoretical IR Spectrum: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. For 1-(3-Bromophenyl)ethylamine, characteristic vibrational modes would include:

N-H stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine. libretexts.org

C-H stretching: Bands for aromatic and aliphatic C-H bonds in the 2850-3100 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Typically found in the 1020-1220 cm⁻¹ range. docbrown.info

C-Br stretching: A strong band in the lower frequency region, typically 500-600 cm⁻¹.

Theoretical NMR Spectra: The magnetic shielding tensors for each nucleus can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). nih.gov These shielding values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). acs.orgmdpi.com This allows for the prediction of both ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the bromine substituent and the alkyl groups on the amine. nih.govscite.ai

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For 1-(3-Bromophenyl)ethylamine, MD simulations are particularly useful for understanding the effects of the solvent on its structure and behavior. By explicitly including solvent molecules (such as water) in the simulation box, one can observe how the solute and solvent molecules interact. researchgate.net This is crucial for understanding properties like solubility and how the molecule behaves in a biological environment. nih.gov

MD simulations can reveal:

Conformational Dynamics: The transitions between different conformers and their relative populations in a solvent environment.

Solvation Shell Structure: How solvent molecules arrange themselves around different parts of the solute, such as the polar amine group and the nonpolar phenyl ring.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the amine group and water molecules.

These simulations provide a bridge between the molecular and macroscopic properties of the compound, offering a more complete understanding of its behavior in a realistic environment. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The solid-state architecture of 1-(3-Bromophenyl)ethylamine is anticipated to be governed by a variety of non-covalent interactions. The presence of a bromine atom, a secondary amine, and an aromatic ring suggests a complex interplay of forces that dictate the crystal packing.

Key potential intermolecular interactions include:

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This would likely be a dominant interaction in the crystal lattice, leading to the formation of chains or dimeric motifs.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with nucleophilic atoms like the nitrogen of the amine from a neighboring molecule. The strength of this interaction is influenced by the electron-withdrawing nature of the bromine.

van der Waals Forces: Dispersion forces will be ubiquitous, contributing significantly to the crystal packing, particularly due to the presence of the bulky isopropyl and ethyl groups.

Based on analyses of similar brominated aromatic amines, the crystal packing is likely to be a dense arrangement maximizing favorable intermolecular contacts. The interplay between hydrogen bonding and halogen bonding will be particularly influential in determining the supramolecular assembly.

Table 1: Predicted Intermolecular Interactions in Crystalline 1-(3-Bromophenyl)ethylamine

Interaction TypeDonorAcceptorPredicted Importance
Hydrogen BondingN-HNHigh
Halogen BondingC-BrNModerate
π-π StackingPhenyl RingPhenyl RingModerate
van der Waals ForcesAll atomsAll atomsHigh

Reactivity and Selectivity Predictions based on Quantum Chemical Parameters

Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into the reactivity and selectivity of a molecule through the analysis of various parameters. For 1-(3-Bromophenyl)ethylamine, we can predict its chemical behavior by considering the electronic effects of its constituent functional groups.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom and the π-system of the phenyl ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromine atom. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution and reactive sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, which would be expected around the nitrogen atom. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. A positive σ-hole on the bromine atom would also be visible, corroborating its potential for halogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution and delocalization. The natural atomic charges would likely show a negative charge on the nitrogen atom and a positive charge on the hydrogen attached to it, confirming their roles in hydrogen bonding. The analysis would also quantify the delocalization of the nitrogen lone pair into the aromatic system.

The presence of the electron-withdrawing bromine atom will influence the electronic properties of the phenyl ring, potentially directing electrophilic aromatic substitution to the ortho and para positions relative to the ethylamine substituent, while being meta-directing itself. The bulky isopropyl group attached to the nitrogen may sterically hinder reactions at the amine center.

Table 2: Predicted Quantum Chemical Parameters and Their Implications for Reactivity

ParameterPredicted Location/ValueImplication for Reactivity and Selectivity
HOMONitrogen lone pair, Phenyl π-systemNucleophilic center, site of electrophilic attack
LUMOPhenyl π-system (influenced by Br)Electrophilic center, site of nucleophilic attack
HOMO-LUMO GapModerateIndicates moderate chemical reactivity
Negative Electrostatic PotentialAround Nitrogen atomFavored site for protonation and electrophilic attack
Positive Electrostatic Potential (σ-hole)On Bromine atomSite for halogen bonding and nucleophilic interaction

Potential Research Directions and Future Outlook

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing synthetic methodologies that are both efficient and environmentally responsible. Traditional methods for synthesizing chiral amines often involve multi-step processes, harsh reagents, and the generation of significant waste. Future research into the synthesis of 1-(3-Bromophenyl)ethylamine will likely prioritize greener alternatives.

One promising avenue is the advancement of asymmetric reductive amination . This approach, which combines a ketone (3-bromoacetophenone) and an amine (isopropylamine) in the presence of a chiral catalyst and a reducing agent, can provide direct access to the target molecule in a single step. Research in this area could focus on developing novel, highly efficient, and recyclable catalysts, potentially based on earth-abundant metals, to improve the atom economy and reduce the environmental impact of the synthesis.

Biocatalysis offers another powerful tool for the sustainable synthesis of chiral amines. Enzymes such as transaminases and imine reductases can catalyze the formation of chiral amines with high enantioselectivity under mild, aqueous conditions. Future work could involve screening for or engineering enzymes that are highly specific for the synthesis of 1-(3-Bromophenyl)ethylamine. The immobilization of these enzymes would further enhance their industrial applicability by allowing for their reuse and integration into continuous flow processes.

Flow chemistry is a rapidly emerging technology that enables safer, more efficient, and scalable chemical production. The development of a continuous flow process for the synthesis of 1-(3-Bromophenyl)ethylamine could offer significant advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification.

Synthesis StrategyPotential AdvantagesResearch Focus
Asymmetric Reductive AminationHigh atom economy, single-step synthesis.Development of novel, recyclable catalysts.
BiocatalysisHigh enantioselectivity, mild reaction conditions.Enzyme screening and engineering, immobilization.
Flow ChemistryEnhanced safety, scalability, and efficiency.Process optimization and integration of in-line purification.

Exploration of Novel Catalytic Systems Utilizing 1-(3-Bromophenyl)ethylamine as a Chiral Ligand or Substrate

The chiral nature of 1-(3-Bromophenyl)ethylamine makes it a prime candidate for use as a chiral ligand in asymmetric catalysis. Chiral amines and their derivatives have been successfully employed to induce enantioselectivity in a wide range of chemical transformations.

Future research could explore the synthesis of novel chiral ligands derived from 1-(3-Bromophenyl)ethylamine. These ligands could be coordinated with various transition metals to create catalysts for reactions such as asymmetric hydrogenation, carbon-carbon bond formation, and oxidation reactions. The presence of the bromine atom on the phenyl ring offers a site for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity.

Furthermore, the compound itself could serve as a chiral substrate in the development of new catalytic reactions. For example, it could be used to probe the stereoselectivity of novel C-H activation or cross-coupling methodologies. The bromo-substituent provides a reactive handle for transformations like Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a diverse library of derivatives.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the optimization of chemical processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are invaluable in this regard.

The application of operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, could provide profound insights into the synthesis and catalytic applications of 1-(3-Bromophenyl)ethylamine. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the formation and consumption of reactants, intermediates, and products in real-time. researchgate.net This would enable the precise determination of reaction kinetics and the identification of transient intermediates, leading to a more complete understanding of the reaction mechanism.

For its application as a chiral ligand, chiroptical spectroscopic methods, such as circular dichroism, could be used to study the formation and structure of the chiral catalyst complex and its interaction with the substrate.

Computational Design and Prediction of Undiscovered Derivatives with Unique Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts.

Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 1-(3-Bromophenyl)ethylamine and its derivatives. Such studies could predict the most likely sites for chemical reactions, the stability of intermediates, and the barriers for various reaction pathways. This information would be invaluable in guiding the design of new synthetic routes and catalytic applications.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a virtual library of derivatives to predict their potential biological activity or catalytic performance. nih.gov By correlating structural features with predicted properties, it may be possible to identify new derivatives with unique and desirable reactivity profiles, prioritizing synthetic efforts towards the most promising candidates. Machine learning algorithms could also be trained on existing data to accelerate the discovery of new chiral ligands and catalysts based on this molecular scaffold.

Integration into Complex Molecular Architectures for Fundamental Chemical Investigations

Beyond its potential applications in catalysis and as a synthetic building block, 1-(3-Bromophenyl)ethylamine can be integrated into more complex molecular architectures to probe fundamental chemical and physical phenomena.

Its chiral nature and defined stereochemistry make it an interesting component for the construction of supramolecular assemblies . The amine functionality can participate in hydrogen bonding, while the aromatic ring can engage in π-stacking interactions. The bromine atom can also participate in halogen bonding. By incorporating this chiral amine into larger molecules, it may be possible to create self-assembling systems with unique chiroptical properties or to study the principles of molecular recognition.

The compound could also serve as a scaffold for the development of molecular probes . The bromo-substituent can be readily converted to other functional groups, including fluorescent tags or reactive handles for bioconjugation. This would allow for the synthesis of tailored molecules to investigate biological processes or to probe the mechanisms of chemical reactions.

Research AreaPotential ApplicationInvestigated Principles
Supramolecular ChemistryFormation of chiral self-assembling systems.Molecular recognition, chiroptical properties.
Molecular ProbesDevelopment of fluorescent or reactive probes.Probing biological or chemical processes.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (HPLC)Reference
Pd-catalyzed couplingPdCl₂(PPh₃)₂/CuI72≥98%
Reductive aminationNaBH₄/MeOH6595%

Advanced: How can computational modeling predict the interaction of 1-(3-Bromophenyl)ethylamine with neurotransmitter receptors?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to targets like serotonin or dopamine receptors. Steps include:

Ligand preparation : Optimize 3D structure using Gaussian (B3LYP/6-31G*).

Receptor selection : Retrieve crystal structures (e.g., 5-HT₂A, PDB ID: 6A93).

Docking analysis : Evaluate binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bonding interactions.

Validation : Compare with known agonists (e.g., ketanserin for 5-HT₂A) .

Key Finding : The bromophenyl group enhances π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A), while the isopropylamine tail may stabilize via hydrophobic interactions .

Basic: What spectroscopic techniques are critical for characterizing 1-(3-Bromophenyl)ethylamine?

Answer:

  • ¹H/¹³C NMR : Identify substituents on the benzene ring (δ 7.2–7.5 ppm for aromatic protons) and ethyl/isopropyl groups (δ 1.0–1.5 ppm for CH₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 256.04 (calculated for C₁₁H₁₅BrN).
  • IR : N-H stretch (~3300 cm⁻¹) and C-Br vibration (650 cm⁻¹).

Q. Table 2: NMR Data (CDCl₃)

Proton Environmentδ (ppm)MultiplicityIntegration
Aromatic H7.3–7.5Multiplet4H
CH₂CH₃2.8Quartet2H
CH(CH₃)₂1.2Septet1H

Advanced: How can crystallographic data discrepancies be resolved using SHELX software?

Answer:
SHELXL refines structures by:

Data integration : Import *.hkl files from diffractometers.

Model building : Assign atomic positions using Fourier maps.

Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and ADPs for thermal motion .

Twinned data handling : Use BASF parameter for twin-law corrections (e.g., for monoclinic systems).

Case Study : A 2024 study resolved disorder in the ethyl chain by applying restraints (DFIX) to bond lengths and angles, reducing R₁ from 0.12 to 0.04 .

Basic: What side reactions occur during synthesis, and how are they minimized?

Answer:
Common issues:

  • Over-alkylation : Forms tertiary amine byproducts. Mitigated by limiting alkyl halide equivalents.
  • Oxidation : Amine to nitro compounds. Avoided via inert atmosphere (N₂/Ar).
  • Purity check : Use TLC (Rf = 0.3 in hexane:EtOAc 3:1) to monitor reaction progress .

Q. Table 3: Troubleshooting Side Reactions

Side ReactionDetection MethodMitigation Strategy
Over-alkylationGC-MS (m/z 298)Reduce alkyl halide stoichiometry
OxidationIR (NO₂ peak at 1550 cm⁻¹)Add antioxidant (BHT)

Advanced: What in vitro assays elucidate the metabolic stability of 1-(3-Bromophenyl)ethylamine?

Answer:

  • Hepatic microsome assay : Incubate with rat liver microsomes (37°C, NADPH). Monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA). IC₅₀ < 10 µM suggests potent inhibition.
  • Metabolite ID : High-resolution MS/MS (e.g., Q-TOF) detects hydroxylated or debrominated products .

Key Insight : The compound shows moderate metabolic stability (t₁/₂ = 45 min in human microsomes), with primary metabolites retaining the bromophenyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.